[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13445376
Molecular Formula: C16H27ClN2O3
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H27ClN2O3 |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-4-5-13)11-12-6-8-18(9-7-12)14(20)10-17/h12-13H,4-11H2,1-3H3 |
| Standard InChI Key | KTAIXDXZOWMKJF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)CCl)C2CC2 |
Introduction
Structural Features:
This compound combines a piperidine scaffold with functional groups that enhance its chemical reactivity and potential biological activity. The tert-butyl ester provides steric bulk, while the chloroacetyl moiety can act as an electrophile in biochemical interactions.
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. Key steps may include:
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Formation of the Piperidine Core:
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Starting from precursors like 4-piperidone or similar derivatives, functionalization at specific positions (e.g., the 4-position) can be achieved via alkylation or acylation reactions.
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Introduction of the Chloroacetyl Group:
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Chloroacetyl chloride is a common reagent used for acylation to introduce the chloroacetyl functionality.
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Cyclopropyl Carbamate Addition:
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The cyclopropyl group can be introduced via cyclopropanation reactions, while the tert-butyl carbamate is added using tert-butyl chloroformate or similar reagents under basic conditions.
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Example Reaction Conditions:
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Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
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Catalysts: Triethylamine or other organic bases.
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Temperature: Reactions are typically carried out at controlled temperatures (0–25°C) to prevent decomposition.
Medicinal Chemistry:
Compounds with similar structures are frequently investigated for their pharmacological properties, including:
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Enzyme Inhibition:
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The chloroacetyl group may act as an electrophilic site for covalent binding to enzymes.
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Potential targets include proteases or hydrolases involved in disease pathways.
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Drug Design:
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The piperidine scaffold is foundational in many drugs due to its versatility and bioavailability.
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Cyclopropyl groups improve metabolic stability and receptor binding specificity.
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Potential Therapeutic Areas:
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Central nervous system (CNS) disorders, leveraging the piperidine core for receptor modulation.
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Anti-inflammatory or anti-cancer applications due to reactive functional groups.
Challenges and Considerations
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Chemical Reactivity:
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The chloroacetyl group can undergo unwanted side reactions during synthesis or storage.
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Toxicity:
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Halogenated compounds often exhibit cytotoxicity; careful evaluation of safety profiles is necessary.
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Scale-Up:
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Multi-step syntheses require optimization for industrial production.
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